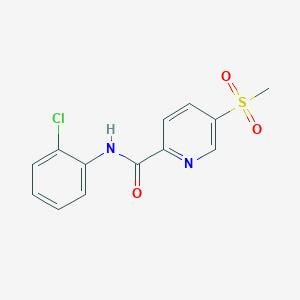
3-(3,5-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(3,5-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a complex organic molecule that likely exhibits a range of interesting chemical properties and biological activities due to its structural features, which include a quinazoline-2,4-dione core and a 1,2,4-oxadiazole ring.
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through various methods. One approach involves the reaction of 2-aminobenzohydrazides with Schiff bases in methanol, followed by KMnO4 oxidation, leading to the formation of quinazolinones and oxadiazoles . Another method for synthesizing quinazoline-2,4-diones includes the reaction of 2-thioxo-quinazolin-4-ones with sodamide under mild conditions, as confirmed by spectroscopic analysis and X-ray crystallography . These methods provide a foundation for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be elucidated using various spectroscopic techniques, including infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallographic analysis . The crystal structure of a related compound, 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione, was determined and found to have intramolecular hydrogen bonds that stabilize the molecule . These techniques are essential for confirming the structure of the compound .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For instance, the photochemistry of 5-aryl-1,2,4-oxadiazoles has been studied, revealing that upon irradiation in the presence of sensitizers or ground-state donors, these compounds can form quinazolin-4-ones through a heterocyclization reaction . Additionally, the reactivity of quinazoline derivatives can be influenced by their tautomeric structures, as seen in the structure elucidation and regioselective alkylation of 2-phenyl-3H-pyridazino[6,1-b]quinazoline-3,10(5H)-dione .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For example, the presence of a 1,2,4-oxadiazole ring can confer antimicrobial activity, as seen in some 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones, which exhibited antibacterial and antifungal activities . The introduction of different substituents can affect the biological activity of these compounds, with some derivatives showing better antibacterial than antifungal activities .
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O3/c1-15-11-16(2)13-19(12-15)33-24(34)20-5-3-4-6-21(20)32(25(33)35)14-22-30-23(31-36-22)17-7-9-18(10-8-17)26(27,28)29/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNWCJUKQFLYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


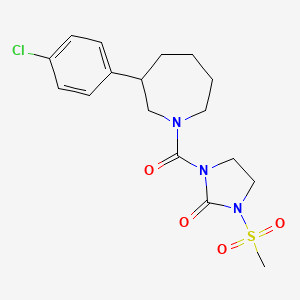
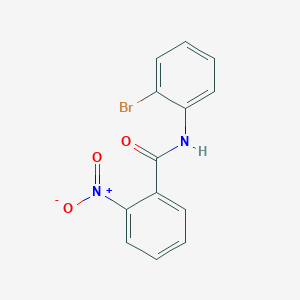
![2-Amino-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]pyridine-3,4,5-tricarbonitrile](/img/structure/B3004281.png)

![4-fluoro-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B3004284.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3004285.png)
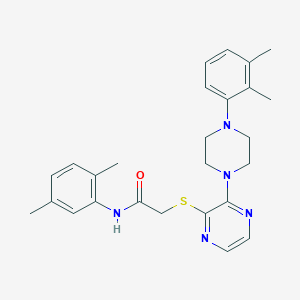
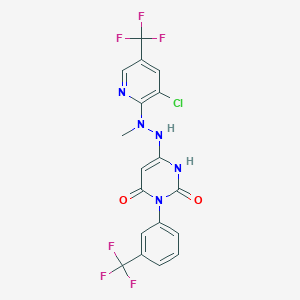

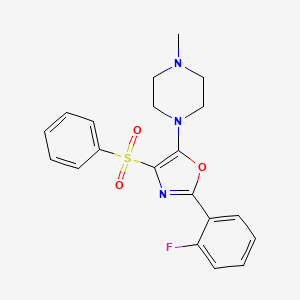
![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3004294.png)

